molecular formula C10H10O3 B3023594 4-Methoxycinnamic acid CAS No. 943-89-5

4-Methoxycinnamic acid

Cat. No.: B3023594
CAS No.: 943-89-5
M. Wt: 178.18 g/mol
InChI Key: AFDXODALSZRGIH-QPJJXVBHSA-N
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Description

4-Methoxycinnamic acid, also known as para-methoxycinnamic acid, is an organic compound belonging to the class of cinnamic acids. It is characterized by the presence of a methoxy group attached to the benzene ring of cinnamic acid. This compound is known for its various applications in the fields of chemistry, biology, medicine, and industry due to its unique chemical properties .

Mechanism of Action

Mode of Action

The mode of action involves the interaction of 4-MCA with its targets, leading to various changes. Specifically:

Result of Action

The molecular and cellular effects of 4-MCA are multifaceted:

Action Environment

Environmental factors can influence 4-MCA’s efficacy and stability.

Biochemical Analysis

Biochemical Properties

4-Methoxycinnamic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the synthesis of fungal cell walls by interacting with enzymes involved in cell wall biosynthesis . Additionally, this compound can modulate the activity of xenobiotic metabolizing enzymes, which are crucial for detoxifying harmful compounds in the body . These interactions highlight the compound’s potential in modulating biochemical pathways and its therapeutic promise.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in fungal cells, this compound disrupts cell wall synthesis and alters membrane permeability, leading to antifungal effects . In mammalian cells, it has been shown to reduce plasma glucose levels by enhancing insulin secretion, indicating its potential in managing diabetes . Furthermore, this compound exhibits anti-inflammatory properties by downregulating pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 .

Molecular Mechanism

The molecular mechanism of this compound involves several pathways. It binds to specific enzymes and proteins, inhibiting or activating their functions. For instance, it inhibits fungal cell wall synthesis by binding to enzymes involved in this process . Additionally, this compound modulates gene expression by interacting with transcription factors and signaling molecules. This modulation can lead to changes in cellular responses, such as reduced inflammation or enhanced insulin secretion .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, with a stability of up to four years when stored at -20°C . Over time, its antifungal and anti-inflammatory effects have been observed to persist, although the exact duration of these effects can vary depending on the experimental conditions . Long-term studies have shown that this compound can maintain its biological activity, making it a promising candidate for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to reduce plasma glucose levels and exhibit anti-inflammatory effects without significant toxicity . At higher doses, potential adverse effects such as gastrointestinal irritation and liver toxicity have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450s, which play a crucial role in its biotransformation . The compound can also influence metabolic flux by modulating the activity of key metabolic enzymes. For example, it has been shown to affect glucose metabolism by enhancing insulin secretion and reducing plasma glucose levels . These interactions underscore the compound’s potential in regulating metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity. For instance, its accumulation in the liver can enhance its effects on glucose metabolism .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, its localization in the endoplasmic reticulum can influence its role in protein synthesis and folding. Additionally, its presence in the cytoplasm can affect various signaling pathways and metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxycinnamic acid can be synthesized through several methods. One common method involves the methylation of 4-hydroxycinnamic acid using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethyl sulfoxide under reflux conditions .

Industrial Production Methods

In industrial settings, this compound is often produced through the esterification of cinnamic acid derivatives followed by hydrolysis. This method allows for large-scale production and is cost-effective. The reaction conditions usually involve the use of strong acids or bases as catalysts and high temperatures to drive the reaction to completion .

Chemical Reactions Analysis

Types of Reactions

4-Methoxycinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

4-Methoxycinnamic acid can be compared with other cinnamic acid derivatives such as:

This compound is unique due to the presence of the methoxy group, which enhances its chemical reactivity and broadens its range of applications compared to its analogs .

Properties

IUPAC Name

(E)-3-(4-methoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDXODALSZRGIH-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7340-42-3 (hydrochloride salt)
Record name 4-Methoxycinnamic acid
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DSSTOX Substance ID

DTXSID1046059
Record name 4-Methoxy-(2E)-cinnamic acid
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Molecular Weight

178.18 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Methoxycinnamic acid
Source Human Metabolome Database (HMDB)
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Solubility

0.712 mg/mL at 25 °C
Record name 4-Methoxycinnamic acid
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CAS No.

943-89-5, 830-09-1
Record name trans-4-Methoxycinnamic acid
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Record name 4-Methoxycinnamic acid
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Record name 2-Propenoic acid, 3-(4-methoxyphenyl)-, (2E)-
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Record name 4-Methoxycinnamic acid
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Record name 2-Propenoic acid, 3-(4-methoxyphenyl)-
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Record name 2-Propenoic acid, 3-(4-methoxyphenyl)-, (2E)-
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Record name 4-Methoxy-(2E)-cinnamic acid
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Record name trans-4-methoxycinnamic acid
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Record name (E)-p-methoxycinnamic acid
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Record name 4-METHOXYCINNAMIC ACID
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Record name 4-Methoxycinnamic acid
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Melting Point

173 - 175 °C
Record name 4-Methoxycinnamic acid
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Synthesis routes and methods I

Procedure details

p-bromo anisole (8.4 g), acrylic acid (3.9 g), water (13.5 g), PdCl2 (0.3 mg) and triethyamine (14.3 g, 89.3% pure by titration, the balance being water, recovered by phase separation from a previous run) were charged into an autoclave and heated for 2 hours at 130° C. The work up detailed in Example 1 gave 6.5 g (81%) of >98% pure p-methoxy cinnamic acid.
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
PdCl2
Quantity
0.3 mg
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
13.5 g
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

The process of claim 1 wherein p-methoxy benzaldehyde is reacted with methyl acetate in step (a); methyl p-methoxycinnamate is formed in step (b) and methyl p-methoxycinnamate and p-methoxycinnamic acid are reacted with a C8 alkanol in step (e) to produce a C8 alkyl p-methoxycinnamate as the product of the process.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

The process of claim 1 wherein p-methoxy benzaldehyde is reacted with ethyl acetate in step (a); ethyl p-methoxycinnamate is formed in step (b) and ethyl p-methoxycinnamate and p-methoxycinnamic acid are reacted with a C8 alkanol in step (e) to produce a C8 alkyl p-methoxycinnamate as the product of the process.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Anisidine (12.3 g) was dissolved in 30 ml acetic acid and 25 ml water and cooled to 10° C. 98% Sulfuric acid (10 ml) was added with cooling. Sodium nitrite (6.9 g in 20 ml water) was then added at 0°-2° C. over 1 hour with stirring. t-Butylamine (0.05 g) was then added and after 10 minutes, Pd(dba)2 (1.0 g) and 0.07 g of 1,2-bis(diphenylphosphino)ethane (diphos) in 50 ml ethyl acetate were added. Acrylic acid (10.3 ml) was then added slowly over 10 minutes. The reaction mixture was allowed to warm to room temperature. After 22 hours under nitrogen, the mixture was neutralized with 30% sodium hydroxide solution (33 g) diluted with 500 ml water. The aqueous solution was separated, neutralized with 10% sulfuric acid to give 12 g of p-methoxycinnamic acid as a solid precipitate which was filtered off (m.p. 165°-170° C.) (67.4% yield).
Quantity
0.05 g
Type
catalyst
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
12.3 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
reactant
Reaction Step Five
Quantity
10.3 mL
Type
reactant
Reaction Step Six
Quantity
33 g
Type
reactant
Reaction Step Seven
Name
Quantity
500 mL
Type
solvent
Reaction Step Eight
Quantity
50 mL
Type
solvent
Reaction Step Nine
Quantity
1 g
Type
catalyst
Reaction Step Nine
Quantity
0.07 g
Type
catalyst
Reaction Step Nine

Synthesis routes and methods V

Procedure details

4.3 g of dl-α-tocopherol (0.010 mol) and 1.34 g of pyridine (0.017 mol) are placed in 20 ml of CH2Cl2 while gassing with argon in a 100 ml 4-necked sulphonation flask provided with a temperature, a 20 ml dropping funnel, a magnetic stirrer and a reflux condenser. A solution of 0.95 g of 4-methoxycinnamic acid chloride (0.015 mol) in 15 ml of CH2Cl2 is added dropwise within 10 minutes. The reaction mixture is heated to reflux temperature for 3 hours. The solution is washed in succession with 10 ml of water, 10 ml of 5% HCl and 10 ml of 5% NaHCO3. After drying (Na2SO4) the solvent is concentrated on a rotary evaporator. The crude product (6.3 g) is chromatographed (toluene) on 150 g of silica gel (0.040-0.063 mm) under 0.5 bar pressure. There are obtained 5.2 g of yellowish d,l-α-tocopherol ester of p-methoxycinnamic acid (yield 88%).
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
1.34 g
Type
reactant
Reaction Step Two
Quantity
0.95 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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